![molecular formula C12H16N6S B7513785 6-tert-butyl-N-(1-methylpyrazol-4-yl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine](/img/structure/B7513785.png)
6-tert-butyl-N-(1-methylpyrazol-4-yl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine
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Overview
Description
6-tert-butyl-N-(1-methylpyrazol-4-yl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a member of the imidazo[2,1-b][1,3,4]thiadiazole family and has a molecular weight of 374.49 g/mol. It has been found to possess unique biochemical and physiological properties that make it a promising candidate for use in various research studies.
Mechanism of Action
The mechanism of action of 6-tert-butyl-N-(1-methylpyrazol-4-yl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine is not fully understood. However, it has been suggested that the compound may exert its anti-inflammatory and anti-cancer effects through the inhibition of various enzymes and signaling pathways. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been found to inhibit the activity of various protein kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects
6-tert-butyl-N-(1-methylpyrazol-4-yl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine has been found to possess various biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, it has been found to possess significant analgesic activity, making it a potential candidate for use in pain management. It has also been found to possess significant anticonvulsant activity, which could make it useful in the treatment of epilepsy.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 6-tert-butyl-N-(1-methylpyrazol-4-yl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine in lab experiments is its relatively straightforward synthesis method. Additionally, the compound has been found to possess significant anti-inflammatory and anti-cancer properties, making it a promising candidate for use in various research studies. However, one of the limitations of using this compound is its potential toxicity, which could limit its use in certain applications.
Future Directions
There are many potential future directions for research involving 6-tert-butyl-N-(1-methylpyrazol-4-yl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine. Some possible areas of research include:
1. Further investigation of the compound's mechanism of action, particularly with regard to its anti-inflammatory and anti-cancer properties.
2. Exploration of the compound's potential applications in pain management and epilepsy treatment.
3. Investigation of the compound's potential as an antioxidant and its use in preventing oxidative stress-related diseases.
4. Development of new synthesis methods for the compound that could improve its yield and purity.
5. Investigation of the compound's potential toxicity and the development of methods to mitigate any potential adverse effects.
6. Exploration of the compound's potential applications in other areas of medicine, such as neurodegenerative diseases and cardiovascular diseases.
Overall, 6-tert-butyl-N-(1-methylpyrazol-4-yl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine is a promising compound that has significant potential for use in various areas of scientific research. Further investigation of its properties and potential applications could lead to the development of new treatments and therapies for a variety of diseases.
Synthesis Methods
The synthesis of 6-tert-butyl-N-(1-methylpyrazol-4-yl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine involves the reaction of tert-butyl isocyanide with 4-methyl-1H-pyrazole-3-carboxylic acid to form the corresponding tert-butyl carbamate. This intermediate is then reacted with 2-bromo-1,3-thiazole to form the desired product. The synthesis of this compound has been reported in various research studies and has been found to be a relatively straightforward process.
Scientific Research Applications
6-tert-butyl-N-(1-methylpyrazol-4-yl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine has been extensively studied for its potential applications in the field of medicine. It has been found to possess significant anti-inflammatory and anti-cancer properties, making it a promising candidate for use in the treatment of various diseases. The compound has also been found to possess potent antioxidant activity, which could make it useful in preventing oxidative stress-related diseases.
properties
IUPAC Name |
6-tert-butyl-N-(1-methylpyrazol-4-yl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6S/c1-12(2,3)9-7-18-11(15-9)19-10(16-18)14-8-5-13-17(4)6-8/h5-7H,1-4H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJZBTWEGMRFPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN2C(=N1)SC(=N2)NC3=CN(N=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-tert-butyl-N-(1-methylpyrazol-4-yl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine |
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